molecular formula C28H35FN4O6 B14117220 (3S,4R)-tert-butyl 3-((2-(5-fluoro-2-hydroxyphenyl)-6,7-dimethoxyquinazolin-4-yl)amino)-4-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate

(3S,4R)-tert-butyl 3-((2-(5-fluoro-2-hydroxyphenyl)-6,7-dimethoxyquinazolin-4-yl)amino)-4-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate

Cat. No.: B14117220
M. Wt: 542.6 g/mol
InChI Key: QUTNZBPKXWUQFD-UYAOXDASSA-N
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Description

(3S,4R)-tert-butyl 3-((2-(5-fluoro-2-hydroxyphenyl)-6,7-dimethoxyquinazolin-4-yl)amino)-4-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline core, a pyrrolidine ring, and several functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-tert-butyl 3-((2-(5-fluoro-2-hydroxyphenyl)-6,7-dimethoxyquinazolin-4-yl)amino)-4-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the condensation of 2-aminobenzamide with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Fluoro and Hydroxy Groups: The 5-fluoro-2-hydroxyphenyl group can be introduced via electrophilic aromatic substitution reactions using fluorinating agents and hydroxylation reagents.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through cyclization reactions involving suitable precursors such as amino acids or amines.

    Coupling Reactions: The final coupling of the quinazoline core with the pyrrolidine ring and the tert-butyl group can be achieved using peptide coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy groups, using oxidizing agents like PCC or KMnO4.

    Reduction: Reduction reactions can occur at the quinazoline core or the pyrrolidine ring using reducing agents such as NaBH4 or LiAlH4.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the fluoro and hydroxy positions.

Common Reagents and Conditions

    Oxidizing Agents: PCC, KMnO4, H2O2

    Reducing Agents: NaBH4, LiAlH4

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols

Major Products

    Oxidation Products: Quinones, carboxylic acids

    Reduction Products: Alcohols, amines

    Substitution Products: Halogenated derivatives, substituted quinazolines

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its complex structure and functional groups.

    Material Science:

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Protein Binding: Its structure allows for potential interactions with proteins, useful in drug design and development.

Medicine

    Drug Development:

    Diagnostic Tools: Use in the development of diagnostic agents due to its unique chemical properties.

Industry

    Chemical Synthesis: Use as an intermediate in the synthesis of other complex organic compounds.

    Pharmaceutical Manufacturing:

Mechanism of Action

The mechanism of action of (3S,4R)-tert-butyl 3-((2-(5-fluoro-2-hydroxyphenyl)-6,7-dimethoxyquinazolin-4-yl)amino)-4-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, leading to inhibition or modulation of their activity. The quinazoline core and pyrrolidine ring play crucial roles in these interactions.

Comparison with Similar Compounds

Similar Compounds

  • (3S,4R)-tert-butyl 3-((2-(5-chloro-2-hydroxyphenyl)-6,7-dimethoxyquinazolin-4-yl)amino)-4-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate
  • (3S,4R)-tert-butyl 3-((2-(5-bromo-2-hydroxyphenyl)-6,7-dimethoxyquinazolin-4-yl)amino)-4-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate

Uniqueness

The presence of the 5-fluoro-2-hydroxyphenyl group in (3S,4R)-tert-butyl 3-((2-(5-fluoro-2-hydroxyphenyl)-6,7-dimethoxyquinazolin-4-yl)amino)-4-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate distinguishes it from similar compounds. This fluorine substitution can significantly impact the compound’s reactivity, binding affinity, and overall biological activity, making it unique in its class.

Properties

Molecular Formula

C28H35FN4O6

Molecular Weight

542.6 g/mol

IUPAC Name

tert-butyl (3S,4R)-3-[[2-(5-fluoro-2-hydroxyphenyl)-6,7-dimethoxyquinazolin-4-yl]amino]-4-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C28H35FN4O6/c1-27(2,3)39-26(35)33-13-18(28(4,5)36)20(14-33)31-24-16-11-22(37-6)23(38-7)12-19(16)30-25(32-24)17-10-15(29)8-9-21(17)34/h8-12,18,20,34,36H,13-14H2,1-7H3,(H,30,31,32)/t18-,20-/m1/s1

InChI Key

QUTNZBPKXWUQFD-UYAOXDASSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)NC2=NC(=NC3=CC(=C(C=C32)OC)OC)C4=C(C=CC(=C4)F)O)C(C)(C)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)NC2=NC(=NC3=CC(=C(C=C32)OC)OC)C4=C(C=CC(=C4)F)O)C(C)(C)O

Origin of Product

United States

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